(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-2-11-19-14-9-5-6-10-15(14)24-17(19)18-16(21)12-7-3-4-8-13(12)20(22)23/h1,3-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATCBKWXJORKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the nitro group: Nitration of the benzo[d]thiazole core is carried out using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Alkyne functionalization: The prop-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the imine linkage: The final step involves the condensation of the nitro-substituted benzo[d]thiazole with benzamide under acidic or basic conditions to form the this compound.
Chemical Reactions Analysis
(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The alkyne group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Cycloaddition: The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, reducing agents like hydrogen gas or sodium dithionite, and various nucleophiles for substitution reactions.
Scientific Research Applications
Antitumor Activity
Preliminary studies indicate that (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit significant antitumor properties. The presence of nitro groups is often associated with enhanced cytotoxicity against various cancer cell lines. Computational models suggest that compounds with similar structures can interact with biological targets involved in cancer progression, potentially leading to therapeutic applications .
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit antibacterial activities against various Gram-positive and Gram-negative bacteria. The unique structural features of benzothiazole derivatives contribute to their ability to disrupt bacterial cell functions .
Antiparasitic Effects
There is potential for this compound to be evaluated for antiparasitic activity, particularly against protozoan parasites. Its structural analogs have shown promising results in inhibiting parasitic growth .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Benzothiazole Core : This involves the formation of the thiazole ring through cyclization reactions.
- Introduction of the Prop-2-yn-1-yl Group : Achieved through substitution reactions.
- Formation of the Nitro Group : This step often requires careful optimization of reaction conditions to maximize yield and purity .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against specific cancer cell lines, indicating its potential as an antitumor agent .
Antibacterial Efficacy
A series of experiments evaluated the antibacterial efficacy of similar compounds against various microbial strains, revealing significant activity against resistant strains, which highlights the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzo[d]thiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The target compound’s nitro and propargyl groups distinguish it from analogues. Key comparisons include:
Nitro Group vs. Electron-Donating Substituents
- This contrasts with morpholinopropyl or pyrrolidinyl groups in compounds like 4c1 and 4d1 (), which are electron-rich and may improve solubility or membrane penetration.
- Halogens (Br, Cl) : Present in compounds 3r and 3v (), halogens modulate electronic properties and aggregation-induced emission (AIE) in solid-state applications. Nitro groups may similarly affect photophysical behavior but with stronger electron withdrawal .
Propargyl Group vs. Alkyl/Aryl Chains
- The propargyl group introduces an alkyne moiety, enabling click chemistry applications. This contrasts with 3-(3-morpholinopropyl) or 3-(pyrrolidin-1-yl)propyl chains in 4c1 and 4d1 (), which enhance hydrophilicity and intermolecular interactions .
Spectroscopic and Physical Properties
Biological Activity
(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, often referred to as MMBZ, is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a nitro group, a propynyl substituent, and a benzothiazole moiety. These characteristics suggest potential biological activities, particularly in anticancer and anti-inflammatory applications.
Structural Characteristics
The molecular formula of MMBZ is , with a molecular weight of 337.35 g/mol. Its structure can be represented as follows:
Anticancer Properties
Preliminary studies indicate that MMBZ exhibits significant cytotoxicity against various cancer cell lines. The presence of multiple nitro groups in its structure is often correlated with enhanced anticancer activity. Research has shown that compounds with similar structural features can interact with biological targets involved in cancer progression. For instance, computational models and structure-activity relationship (SAR) studies suggest that MMBZ may engage with proteins linked to cell signaling pathways critical for tumor growth and survival .
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Nitrobenzothiazole | Nitro-substituted benzothiazole | Antimicrobial activity |
| 4-Nitrophenylacetylene | Nitro-substituted alkyne | Cytotoxic effects |
| Benzamide derivatives | Various substitutions on benzamide | Anticancer properties |
The unique combination of nitro groups and alkyne moieties in MMBZ enhances its reactivity and biological interactions compared to these similar compounds.
Anti-inflammatory Activity
In addition to its anticancer potential, MMBZ has been evaluated for its anti-inflammatory properties. A series of nitro-substituted benzamide derivatives have been tested for their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. Some derivatives demonstrated significant inhibition capacities with IC50 values indicating effective anti-inflammatory action without cytotoxicity at tested concentrations .
The mechanism by which MMBZ exerts its biological effects involves interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzo[d]thiazole moiety may modulate the activity of various enzymes and receptors involved in cancer and inflammatory pathways .
Case Studies and Research Findings
Recent studies have highlighted the potential of MMBZ as a promising lead compound for further optimization in drug development:
- Cytotoxicity Assessment : In vitro assays demonstrated that MMBZ significantly inhibits the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Molecular Docking Studies : Docking simulations revealed that MMBZ binds effectively to targets involved in cancer cell signaling, indicating a possible mechanism for its observed biological activity .
- Comparative Analysis : Structural comparisons with other benzothiazole derivatives emphasize the unique pharmacological profile of MMBZ, warranting further investigation into its therapeutic applications .
Q & A
What are the key structural features of (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide that influence its biological activity?
The compound’s bioactivity arises from its benzothiazole core, nitro group at the 2-position, and the prop-2-yn-1-yl (propargyl) substituent. The benzothiazole moiety enhances π-π stacking with biological targets, while the nitro group modulates electron density, affecting binding affinity. The propargyl group enables click chemistry for functionalization or conjugation, improving selectivity in target interactions .
How can researchers optimize the synthetic yield of this compound?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .
- Temperature control : Maintaining 60–80°C minimizes side reactions during cyclization .
- Catalyst use : Palladium catalysts enhance alkyne coupling efficiency .
- Purification : HPLC or column chromatography ensures >95% purity .
What analytical techniques confirm the stereochemical configuration of the Z-isomer?
- NMR spectroscopy : Chemical shift disparities in the ylidene proton (δ 8.2–8.5 ppm) distinguish Z/E isomers .
- X-ray crystallography : Resolves spatial arrangement of the nitro and propargyl groups .
- IR spectroscopy : Confirms imine stretching (~1640 cm⁻¹) and nitro vibrations (~1520 cm⁻¹) .
How does the propargyl group enable click chemistry applications?
The alkyne moiety undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores, biotin tags, or other functional groups. This facilitates target identification in cellular assays or pharmacokinetic studies .
What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Combine enzyme inhibition (e.g., COX-2 IC₅₀) with cell-based viability assays to confirm target specificity .
- Buffer optimization : Vary pH (6.5–7.4) to mimic physiological conditions and assess stability .
- Metabolic profiling : Use liver microsomes to identify degradation products that may skew results .
Which computational methods predict binding affinity with target enzymes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with cyclooxygenase or phosphodiesterase active sites .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide derivatization .
How to design SAR studies for improved selectivity?
- Systematic substitution : Replace the nitro group with cyano or trifluoromethyl to evaluate steric/electronic effects .
- Propargyl chain modification : Test ethyl, butyl, or aryl substituents to optimize hydrophobic interactions .
- Biological testing : Prioritize assays against off-target enzymes (e.g., PDE4 vs. COX-2) to quantify selectivity ratios .
What metabolic pathways are predicted, and how are they validated?
- Predicted pathways : Cytochrome P450-mediated oxidation of the propargyl group and glutathione conjugation .
- Validation methods :
- LC-MS/MS : Identify metabolites in hepatocyte incubations .
- Stable isotope labeling : Track metabolic fate using ¹³C-labeled compound .
What are the current research gaps in its pharmacological profile?
- In vivo efficacy : Limited data on bioavailability and blood-brain barrier penetration .
- Toxicity : Unclear hepatotoxicity risks from prolonged propargyl metabolism .
- Target validation : Need for CRISPR-based knockout models to confirm enzyme inhibition specificity .
How do solvent polarity and temperature affect regioselectivity in synthesis?
- Polar solvents (DMF) : Stabilize transition states in nitro-group positioning, favoring Z-isomer formation (85% yield) .
- Low temperature (4°C) : Reduces kinetic competition, ensuring regioselective alkyne coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
